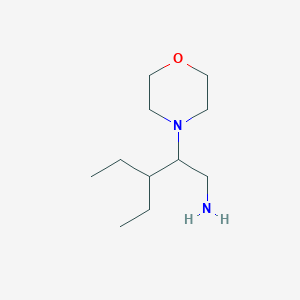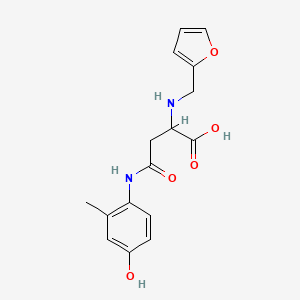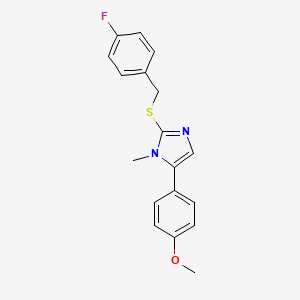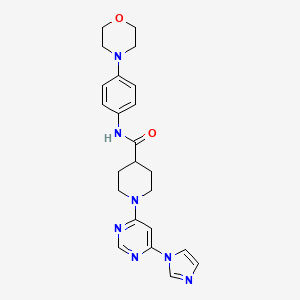![molecular formula C22H27ClN2O3 B2896877 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide CAS No. 1795456-83-5](/img/structure/B2896877.png)
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 3,4-dimethoxybenzyl group: This can be done through reductive amination or other suitable coupling reactions.
Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to their oxidized forms.
Reduction: This may involve the reduction of specific functional groups.
Substitution: This may involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- 3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)morpholine-1-carboxamide
Uniqueness
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is unique due to its specific structural features, such as the azepane ring and the presence of both 4-chlorophenyl and 3,4-dimethoxybenzyl groups. These features may confer unique biological activities and properties compared to similar compounds.
特性
IUPAC Name |
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-20-11-6-16(13-21(20)28-2)14-24-22(26)25-12-4-3-5-18(15-25)17-7-9-19(23)10-8-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYJXNVVZXLEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)

![2-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2896797.png)


![6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B2896804.png)
![2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896811.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)
